Fmoc-NH-ethyl-SS-propionic NHS ester

Description

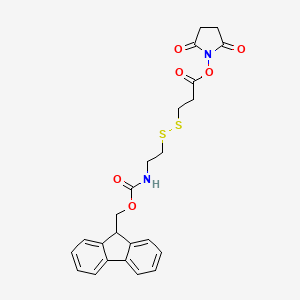

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOJUNPXMJPADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic NHS ester: A Versatile Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, incorporating three key functional moieties—a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester—offers a high degree of control and versatility in the synthesis of complex biomolecular conjugates, most notably antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application, tailored for researchers and professionals in drug development.

Core Chemical Structure and Properties

The chemical structure of this compound is central to its function. It is a cleavable linker that facilitates the covalent attachment of molecules, such as cytotoxic drugs, to biomolecules like antibodies.[3][4]

Key Structural Features:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines (-NH₂) present on the surface of proteins (e.g., lysine (B10760008) residues) and other amine-containing molecules, forming stable amide bonds.[2]

-

Disulfide Bond (-S-S-): This bond serves as a cleavable element within the linker. It remains relatively stable in the bloodstream but can be readily cleaved under reducing conditions, such as the high glutathione (B108866) (GSH) concentrations found within the cytoplasm of cells.[5][] This targeted cleavage is a critical feature for the intracellular release of payloads in drug delivery systems.[5]

-

Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the terminal amine.[7] This allows for orthogonal deprotection, meaning the amine can be selectively unmasked under basic conditions without affecting other parts of the conjugate, enabling further sequential conjugation steps.[2][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₄N₂O₆S₂ | [5] |

| Molecular Weight | 500.6 g/mol | [5] |

| CAS Number | 2128735-23-7 | [5] |

| Purity | Typically ≥95% - 98% | [5] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | -20°C, protected from light and moisture | [4][5] |

| Solubility | Soluble in DMF, DMSO | [4] |

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a multi-step, controlled conjugation workflow. The general mechanism involves three key stages: amine coupling, optional Fmoc deprotection for further modification, and disulfide cleavage for payload release.

Stage 1: Amine Coupling via NHS Ester Reaction

The initial conjugation step involves the reaction of the NHS ester moiety with a primary amine on a target biomolecule (e.g., an antibody). This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond.

Caption: NHS ester reaction with a primary amine on an antibody.

Stage 2: Orthogonal Deprotection of the Fmoc Group

Following the initial conjugation, the Fmoc-protected amine offers a handle for further modification. The Fmoc group can be selectively removed under basic conditions, typically using piperidine (B6355638) in an organic solvent like DMF, to reveal a new primary amine. This newly exposed amine can then be used for the attachment of a second molecule, such as a targeting ligand or a solubilizing agent.

Caption: Fmoc deprotection to expose a primary amine for further conjugation.

Stage 3: Reductive Cleavage of the Disulfide Bond

The final and critical step in many applications, particularly in drug delivery, is the cleavage of the disulfide bond. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, which has a much higher concentration of reducing agents like glutathione (GSH). This reductive cleavage releases the conjugated payload from the linker and the biomolecule.

Caption: Intracellular cleavage of the disulfide bond and release of the payload.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization will be required for specific applications.

Protocol 1: Conjugation of the Linker to a Protein via NHS Ester Reaction

This protocol describes the initial coupling of the linker to a protein, such as an antibody.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.0.

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in the reaction buffer. Amine-containing buffers like Tris must be avoided as they will compete with the reaction.[2]

-

Linker Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the protein solution. A molar excess of 5-20 fold is a common starting point, but this should be optimized. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

-

Purification: Remove excess, unreacted linker and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-protected protein conjugate.

-

Deprotection solution: 20% (v/v) piperidine in anhydrous DMF.

-

Purification system.

Procedure:

-

Solvent Exchange: If the Fmoc-protected conjugate is in an aqueous buffer, it may need to be transferred into a solvent system compatible with the deprotection solution, or the reaction can be performed in a mixed aqueous-organic system, though efficiency may vary.

-

Deprotection Reaction: Add the deprotection solution to the conjugate. The reaction is typically fast, often completing within 30 minutes at room temperature.[7]

-

Purification: Immediately purify the deprotected conjugate to remove piperidine and the dibenzofulvene byproduct. This is crucial as residual piperidine can interfere with subsequent reactions. Size-exclusion chromatography is a suitable method.

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol is for the analytical or preparative cleavage of the disulfide bond.

Materials:

-

Disulfide-linked conjugate.

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Dissolve the disulfide-linked conjugate in the reaction buffer.

-

Addition of Reducing Agent: Add the reducing agent to the desired final concentration. For DTT, a concentration of 10-50 mM is typically effective. TCEP is also a potent reducing agent that is effective at lower concentrations (1-10 mM) and over a wider pH range.

-

Incubation: Incubate the reaction at 37°C for 1-4 hours. The progress of the cleavage can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Analysis: Analyze the reaction mixture to confirm the cleavage and release of the payload.

Quantitative Data Considerations

| Parameter | Typical Method of Analysis | Desired Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | A controlled and consistent DAR (e.g., 2, 4, or 8) |

| Conjugation Efficiency | HPLC, Spectrophotometry | High yield of the desired conjugate |

| Linker Stability in Plasma | Incubation in plasma followed by HPLC or MS analysis | Minimal premature cleavage over the desired timeframe |

| Cleavage Efficiency | Incubation with reducing agents (e.g., GSH) followed by HPLC or MS | Efficient and complete cleavage in a reducing environment |

| Purity of Conjugate | Size-Exclusion Chromatography (SEC), SDS-PAGE | High purity with minimal aggregation or fragmentation |

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its trifunctional nature allows for the precise and controlled assembly of complex biomolecular architectures. By leveraging the distinct reactivities of the NHS ester, the Fmoc-protected amine, and the cleavable disulfide bond, scientists can construct sophisticated drug delivery systems with tailored properties for targeted therapy. The successful implementation of this linker requires careful optimization of reaction conditions and thorough quantitative analysis to ensure the production of well-defined and effective conjugates.

References

A Technical Guide to the Mechanism and Application of Fmoc-NH-ethyl-SS-propionic NHS Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and probe development.[1] Its molecular architecture incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a fluorenylmethyloxycarbonyl (Fmoc) protected amine for orthogonal conjugation, and a disulfide bond that allows for cleavability in a reducing environment.[1][2] This unique combination enables the sequential and controlled assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of drugs to antibodies.[3][4][5] This guide provides an in-depth exploration of the core mechanisms of action for each functional group, detailed experimental protocols, and a summary of relevant quantitative data.

Core Mechanisms of Action

The utility of the this compound linker stems from the distinct reactivity of its three main components. These functionalities can be addressed in a stepwise manner to achieve specific conjugation and cleavage objectives.

Mechanism I: Amine Coupling via NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for creating stable covalent bonds with primary aliphatic amines, such as the side chains of lysine (B10760008) residues in proteins.[6][7]

Mechanism: The conjugation reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable, irreversible amide bond.[6][7] This reaction is highly selective for primary amines under controlled pH conditions.[6]

Caption: NHS ester reaction with a primary amine.

Data Presentation: NHS Ester Reaction Parameters

The efficiency of the NHS ester-amine coupling is highly dependent on environmental factors, particularly pH. The primary amine must be deprotonated to be nucleophilic, while the NHS ester is susceptible to hydrolysis, which competes with the desired conjugation reaction.[7][8]

| Parameter | Recommended Value/Condition | Notes | Citation |

| pH | 7.2 - 8.5 | Optimal range for balancing amine reactivity and minimizing ester hydrolysis. | [8][9] |

| Buffers | Phosphate, Borate, Bicarbonate/Carbonate | Amine-free buffers are critical to prevent competing reactions. | [8][9] |

| Solvents | Aqueous Buffer, DMSO, DMF | NHS esters are often dissolved in a dry organic solvent before addition to the aqueous reaction mixture. | [9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help control the rate of hydrolysis. | [8] |

| Reaction Time | 0.5 - 4 hours | Varies based on reactant concentrations, temperature, and pH. | [8] |

| NHS Ester Half-life (Hydrolysis) | ~4-5 hours at pH 7.0, 0°C | Decreases significantly as pH increases (e.g., 10 minutes at pH 8.6, 4°C). | [8] |

Experimental Protocol: Conjugation to a Primary Amine

-

Preparation of Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

-

Preparation of NHS Ester: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the biomolecule.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any unreacted NHS ester.

-

Purification: Remove excess, non-reacted crosslinker and byproducts (NHS) using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[6]

Mechanism II: Orthogonal Deprotection of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines.[10] Its removal is orthogonal to the acid-labile protecting groups (e.g., Boc) and does not affect the newly formed amide bond or the disulfide linker.

Mechanism: The deprotection is an elimination reaction initiated by a mild base, typically a secondary amine like piperidine (B6355638).[10][11] The base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. This generates a carbanion, which is stabilized by the aromatic system.[12] The unstable intermediate then undergoes β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF byproduct is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion.[11]

Caption: Fmoc deprotection mechanism via β-elimination.

Data Presentation: Fmoc Deprotection Conditions

| Reagent | Typical Concentration | Solvent | Time | Notes | Citation |

| Piperidine | 20-50% (v/v) | DMF or NMP | 5-30 min | The most common and efficient reagent for Fmoc removal. | [10][13] |

| Morpholine | 50% (v/v) | Acetonitrile | 24 hours | A less nucleophilic and milder alternative to piperidine. | [12] |

| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | 5-15 min | A non-nucleophilic base (DBU) in combination with a scavenger (piperidine). | [11] |

| Dipropylamine (DPA) | 25% (v/v) | DMF | Rapid | Reported to reduce aspartimide formation compared to piperidine. | [13] |

Experimental Protocol: Fmoc Deprotection

-

Preparation: Ensure the Fmoc-protected conjugate is in a suitable organic solvent, such as dimethylformamide (DMF). If the conjugate is in an aqueous buffer, it must first be solvent-exchanged or precipitated and dried.

-

Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).

-

Reaction: Add the deprotection solution to the Fmoc-protected conjugate and incubate at room temperature.

-

Monitoring: The reaction can be monitored by UV-Vis spectroscopy by observing the increase in absorbance from the dibenzofulvene-piperidine adduct (λ~301 nm) or by chromatography (TLC, HPLC).

-

Work-up: Once the reaction is complete (typically within 30 minutes), the piperidine and DBF adduct are removed. For solid-phase synthesis, this involves extensive washing of the resin. For solution-phase, purification may involve precipitation followed by washing, or chromatographic methods.

Mechanism III: Reductive Cleavage of the Disulfide Bond

The disulfide bond provides a cleavable linkage that is stable in the extracellular environment but can be selectively broken under reducing conditions, such as those found within the cytoplasm of a cell.[14]

Mechanism: The cleavage occurs via a thiol-disulfide exchange reaction. A thiol-containing reducing agent (R-SH), such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), attacks one of the sulfur atoms in the disulfide bond. This breaks the -S-S- bond and forms a new, mixed disulfide. In the presence of excess reducing agent, the mixed disulfide is further reduced to release the second thiol, thereby liberating the fully cleaved molecule. In biological systems, enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[15]

Caption: Reductive cleavage of a disulfide bond.

Data Presentation: Common Reducing Agents for Disulfide Cleavage

| Reducing Agent | Typical Concentration | Notes |

| Dithiothreitol (DTT) | 1-100 mM | A strong reducing agent, highly effective for complete cleavage. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-50 mM | Odorless, more stable in solution than DTT, and does not react with maleimides. |

| Glutathione (GSH) | 1-10 mM | A biologically relevant reducing agent, mimics intracellular cleavage conditions. |

| 2-Mercaptoethanol (βME) | 10-100 mM | Effective but has a strong, unpleasant odor. |

Experimental Protocol: Disulfide Bond Cleavage

-

Preparation: Dissolve the disulfide-linked conjugate in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing Agent: Prepare a stock solution of the desired reducing agent (e.g., 1 M DTT in water).

-

Reaction: Add the reducing agent to the conjugate solution to achieve the desired final concentration (e.g., 10 mM DTT).

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

Analysis: The cleavage can be confirmed by various analytical techniques, such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to identify the cleaved fragments), or HPLC.

Integrated Experimental Workflow

The orthogonal nature of the linker's functional groups allows for a logical and sequential workflow. A common application is the construction of a tripartite conjugate, where a biomolecule is first attached via the NHS ester, followed by the attachment of a second molecule to the amine unmasked by Fmoc deprotection. The entire construct can then be cleaved at the disulfide bond.

Caption: A sequential bioconjugation and cleavage workflow.

Conclusion

This compound is a versatile and powerful tool for chemical biology and drug development. Its design provides a trifecta of functionalities: a robust method for amine conjugation, an orthogonal handle for sequential modification, and a cleavable disulfide linker for controlled release. Understanding the distinct mechanisms of action for each component is crucial for designing and executing successful bioconjugation strategies, ultimately enabling the creation of sophisticated constructs for targeted therapies and advanced research applications.

References

- 1. This compound | CAS: 2128735-23-7 | AxisPharm [axispharm.com]

- 2. This compound, 2128735-23-7 | BroadPharm [broadpharm.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. 化合物 this compound|T15312|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. genscript.com [genscript.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. total-synthesis.com [total-synthesis.com]

- 13. researchgate.net [researchgate.net]

- 14. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 15. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxysuccinimide (NHS) esters are among the most widely utilized reagents in bioconjugation chemistry, forming the bedrock of many applications in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs). Their prominence is due to their ability to efficiently react with primary amino groups in aqueous media under relatively mild conditions to form stable and irreversible amide bonds. This technical guide provides a comprehensive examination of the NHS ester reaction with primary amines, delving into the core principles of reactivity, kinetics, reaction conditions, and potential side reactions. Detailed experimental protocols and troubleshooting guidance are provided to enable researchers, scientists, and drug development professionals to successfully design and execute their bioconjugation strategies.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][2] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2][3] This reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[2][3]

The overall efficiency of this conjugation is primarily dictated by the competition between two key reactions: aminolysis (the desired reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[1][4] The interplay between these two reactions is heavily influenced by the reaction conditions, with pH being the most critical parameter.[1][2]

The Critical Role of pH

The pH of the reaction buffer is the single most important factor governing the success of an NHS ester conjugation.[1][5] It directly impacts both the nucleophilicity of the target amine and the stability of the NHS ester itself.[1][6]

-

Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (for lysine's side chain, the pKa is around 10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH3+), which significantly slows down the reaction.[6] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[6]

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][6]

Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of the reactive amine while minimizing the rate of hydrolysis.[1][4] A common starting point for many protein labeling experiments is a pH of 8.3-8.5.[5][7]

Quantitative Data on Reactivity and Stability

While precise, directly comparable reaction rate constants for NHS esters with different amino acid side chains are not always available in a consolidated format, the general order of reactivity and the impact of pH on stability are well-documented.[2]

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters

| Amino Acid Residue | Functional Group | Relative Reactivity | Stability of Linkage | Notes |

| Lysine (ε-amino) | Primary Amine | +++++ | Very Stable (Amide) | Primary target for NHS ester conjugation.[2] |

| N-terminus | Primary Amine | +++++ | Very Stable (Amide) | Another primary target on proteins and peptides.[2] |

| Cysteine | Sulfhydryl | ++ | Less Stable (Thioester) | Can be a side reaction; the resulting thioester is more labile than an amide bond.[8] |

| Tyrosine | Phenolic Hydroxyl | + | Unstable (Ester) | O-acylation can occur, especially at lower pH, but the ester bond is susceptible to hydrolysis.[8][9] |

| Serine/Threonine | Aliphatic Hydroxyl | + | Unstable (Ester) | Similar to tyrosine, can undergo O-acylation, but the resulting ester is unstable.[8][9] |

| Histidine | Imidazole (B134444) | +/- | Variable | Reactivity is generally low and considered a minor side reaction.[8] |

Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [4] |

| 7.0 | 25 | ~7 hours | [10] |

| 8.0 | 25 | 210 minutes (Porphyrin-NHS) | [11] |

| 8.5 | 25 | 180 minutes (Porphyrin-NHS) | [11] |

| 8.6 | 4 | 10 minutes | [4] |

| 9.0 | 25 | 125 minutes (Porphyrin-NHS) | [11] |

| 9.0 | Not Specified | Minutes | [10] |

Table 3: Comparison of Amidation and Hydrolysis Kinetics for Porphyrin-NHS Esters

| Compound | pH | Amidation Half-life (t1/2) | Hydrolysis Half-life (t1/2) | Amide Yield | Reference |

| P3-NHS | 8.0 | 80 min | 210 min | 80-85% | [11] |

| P3-NHS | 8.5 | 20 min | 180 min | 80-85% | [11] |

| P3-NHS | 9.0 | 10 min | 125 min | 80-85% | [11] |

| P4-NHS | 8.0 | 25 min | 190 min | 87-92% | [11] |

| P4-NHS | 8.5 | 10 min | 130 min | 87-92% | [11] |

| P4-NHS | 9.0 | 5 min | 110 min | 87-92% | [11] |

Secondary Targets and Side Reactions

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions.[2] Understanding this reactivity profile is crucial for optimizing reaction specificity and characterizing potential side products.

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form ester bonds. This is more likely to occur at lower pH values where primary amines are protonated and less reactive. However, these O-acylations are generally less stable than amide bonds and can be hydrolyzed.[8][9]

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage. This reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.[8]

-

Histidine: The imidazole group of histidine can also show some reactivity, though this is typically considered a minor side reaction.[8]

Mandatory Visualizations

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: A typical experimental workflow for protein labeling with NHS esters.

Caption: Competing reaction pathways for NHS esters in aqueous solution.

Experimental Protocols

This section provides a detailed, generalized protocol for the conjugation of a protein (e.g., an antibody) with an NHS ester-functionalized molecule. Optimization may be required for specific proteins, labels, and desired degrees of labeling.

Materials

-

Protein of interest (1-10 mg/mL)

-

Amine-free reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[6] Other options include HEPES or borate (B1201080) buffers.[4]

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]

-

Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]

-

Purification column (e.g., size-exclusion chromatography, desalting column)[13]

Procedure

-

Protein Preparation:

-

NHS Ester Solution Preparation:

-

Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL or 10 mM).[12][]

-

Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvents and prepare the solution fresh for each experiment.[1][12]

-

-

Reaction:

-

Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[16] The optimal ratio will depend on the protein and the desired degree of labeling.

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[17] If using a light-sensitive label, protect the reaction from light.

-

-

Quenching (Optional):

-

To stop the reaction and consume any unreacted NHS ester, add a quenching reagent to a final concentration of 20-50 mM.[18]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted NHS ester, the NHS byproduct, and the quenching reagent from the conjugated protein.

-

Size-exclusion chromatography (e.g., a desalting column) is the most common method for purification.[13] Dialysis is also an option.[]

-

-

Characterization:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can often be determined spectrophotometrically.[13]

-

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | 1. Hydrolysis of NHS ester: Reagent exposed to moisture or solution prepared too far in advance.[1] 2. Suboptimal pH: pH is too low, leading to protonated, unreactive amines.[12] 3. Competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[14] 4. Low protein concentration: Hydrolysis is a more significant competitor in dilute solutions.[12] | 1. Store NHS ester desiccated at -20°C. Prepare stock solution in anhydrous solvent immediately before use.[12] 2. Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[1] 3. Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, borate).[14] 4. If possible, increase the protein concentration to favor the bimolecular conjugation reaction.[12] |

| Protein Aggregation/Precipitation | 1. High degree of labeling: Conjugation of a hydrophobic label can decrease the solubility of the protein.[1] 2. Unfavorable buffer conditions: The buffer may not be optimal for the protein's stability. | 1. Perform small-scale pilot reactions with varying molar ratios of NHS ester to protein to find the optimal DOL.[1] Consider using a PEGylated version of the NHS ester to increase hydrophilicity.[12] 2. Ensure the buffer conditions are suitable for the specific protein being used. |

| Inconsistent Results | 1. Inaccurate protein concentration: Leading to incorrect molar ratio calculations. 2. Variability in NHS ester reactivity: The reagent may have degraded over time. | 1. Accurately determine the protein concentration before starting the labeling reaction. 2. Test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis.[10][19] |

Conclusion

The NHS ester reaction with primary amines is a robust and versatile tool for bioconjugation. A thorough understanding of the reaction mechanism, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations. While highly selective for primary amines, researchers and drug development professionals must be aware of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates. By following optimized protocols and employing careful troubleshooting, this chemistry will continue to be a cornerstone of innovation in research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 16. furthlab.xyz [furthlab.xyz]

- 17. glenresearch.com [glenresearch.com]

- 18. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Introduction to Disulfide Linkers in Drug Development

An In-depth Technical Guide to the Conditions for Disulfide Bond Cleavage in Linkers

Disulfide bonds are a cornerstone of linker technology in advanced drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). These linkers serve as a stable bridge connecting a potent cytotoxic payload to a monoclonal antibody, which provides specificity for a target antigen on cancer cells.[] The design of a disulfide linker hinges on a critical environmental dichotomy: it must be robust enough to remain intact in the oxidative environment of systemic circulation, yet labile enough to be selectively cleaved within the reducing environment of a target cell.[2] This selective cleavage ensures that the cytotoxic agent is released predominantly at the site of action, minimizing off-target toxicity and enhancing the therapeutic index.[][3]

The primary mechanism for this selective cleavage is the thiol-disulfide exchange reaction, driven by the significant concentration gradient of the endogenous tripeptide, glutathione (B108866) (GSH).[][2]

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of a disulfide bond (R-S-S-R') by a thiol, such as glutathione (GSH), is a nucleophilic substitution reaction. The thiolate anion (GS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This forms a new, transient mixed disulfide (R-S-S-G) and releases the other portion of the linker as a free thiol (R'-SH), which is often the payload-attachment point. This mixed disulfide can then be further reduced by another GSH molecule.

The reaction proceeds via an SN2 mechanism, which requires the attacking nucleophile and the two sulfur atoms of the disulfide to align at an approximate 180° angle.[4][5] This geometric constraint means that the accessibility and local conformation of the disulfide bond are critical determinants of the reaction rate.

Caption: Thiol-disulfide exchange mechanism for payload release.

Key Factors Influencing Disulfide Bond Cleavage

The rate and efficiency of disulfide bond cleavage are not constant but are influenced by a combination of environmental and structural factors.

Chemical and Physiological Environment

Reducing Agent Concentration: The most significant factor is the concentration of reducing agents. The intracellular environment has a dramatically higher concentration of glutathione compared to the extracellular space, which is the foundational principle for using disulfide linkers in targeted drug delivery.[][6]

| Compartment | Glutathione (GSH) Concentration | Reference |

| Cytosol | 1 - 15 mM | [][7] |

| Mitochondria | 5 - 10 mM | [7] |

| Endoplasmic Reticulum | > 15 mM | [8] |

| Extracellular Plasma | ~5 µM (0.005 mM) | [][6] |

This ~1000-fold concentration gradient ensures that the linker remains largely intact in the bloodstream but is rapidly reduced upon internalization into a target cell.[6][] Other cellular reductants, like thioredoxin, also contribute to the reducing environment.[5]

pH: The pH of the environment plays a crucial role. The thiol-disulfide exchange reaction is typically faster at slightly alkaline pH.[10] This is because the reactive species is the thiolate anion (S⁻), not the protonated thiol (SH). The pKa of the cysteine thiol in glutathione is approximately 8.5-9.0, so as the pH increases towards this value, the concentration of the more nucleophilic thiolate anion rises, accelerating the reaction.[11] While disulfide bond formation is favored at basic pH in the presence of an oxidizing agent, the cleavage reaction rate by thiols also increases.[10] Extreme pH levels can also impact the overall stability of the conjugate's protein components.[12]

Temperature: Like most chemical reactions, the rate of disulfide bond reduction is dependent on temperature. An increase in temperature generally increases the kinetic energy of the molecules, leading to a higher reaction rate.[13][14] In vitro assays are typically conducted at 37°C to mimic physiological conditions.[15]

Structural Factors of the Linker

Steric Hindrance: The local steric environment around the disulfide bond is a critical design parameter for modulating linker stability. Introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond increases its stability and resistance to reduction.[16][17] This steric shielding makes it more difficult for the glutathione nucleophile to achieve the necessary 180° angle for the SN2 attack.[4][5]

| Linker Type | Relative Stability in Plasma | Cleavage Rate | Reference |

| Unhindered Disulfide | Lower | Faster | [16][17] |

| Sterically Hindered Disulfide (e.g., gem-dimethyl) | Higher | Slower | [16][17][18] |

This principle allows for the fine-tuning of a linker's half-life in circulation. Highly hindered linkers can enhance plasma stability, reducing premature payload release, which was a challenge for early-generation ADCs.[2][16]

Electronic Effects: The electronic properties of the groups adjacent to the disulfide bond can influence its reactivity, although this is often a secondary factor compared to steric hindrance. Electron-withdrawing groups can make the sulfur atoms more electrophilic and potentially more susceptible to nucleophilic attack.

Cellular Processing of Disulfide-Linked ADCs

The journey of a disulfide-linked ADC from administration to payload release is a multi-step process involving specific cellular pathways.

Caption: Cellular processing pathway for a disulfide-linked ADC.

-

Circulation and Targeting: The ADC circulates systemically. The disulfide linker remains predominantly stable in the low-GSH environment of the blood plasma.[]

-

Binding and Internalization: The antibody portion of the ADC binds to its specific antigen on the surface of a target cell, triggering receptor-mediated endocytosis.

-

Trafficking: The ADC-receptor complex is trafficked intracellularly through endosomes.

-

Lysosomal Degradation: The complex is typically transported to the lysosome. Inside the lysosome, the acidic environment and proteases degrade the antibody, releasing an amino acid-linker-payload metabolite.[3][19]

-

Cytosolic Entry and Cleavage: This metabolite then enters the cytosol, where it is exposed to the high concentration of GSH. The disulfide bond is rapidly cleaved, releasing the active, thiolated payload.[2][3]

-

Therapeutic Action: The freed payload can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.

Experimental Protocols for Assessing Disulfide Cleavage

Evaluating the stability and cleavage kinetics of a disulfide linker is crucial during ADC development. This involves a series of in vitro assays.

Protocol: In Vitro Linker Cleavage Assay

This protocol provides a general framework for assessing the cleavage of a disulfide linker by a reducing agent like glutathione.

Objective: To determine the kinetics (e.g., half-life) of disulfide linker cleavage in the presence of a reducing agent.

Materials:

-

Disulfide-linked bioconjugate (e.g., ADC) of known concentration.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.

-

Reducing Agent Stock: Concentrated solution of Glutathione (GSH) or Dithiothreitol (DTT) in Reaction Buffer.

-

Quenching Solution: An agent to stop the reaction, such as N-ethylmaleimide (NEM) for thiol-containing reductants, or an acidic solution.

-

Analytical System: HPLC or LC-MS for separating and quantifying the intact conjugate and the released payload.

Procedure:

-

Reaction Setup: In a temperature-controlled environment (e.g., a 37°C water bath), add the bioconjugate to the Reaction Buffer to a final concentration of 1-10 µM.

-

Initiate Cleavage: Start the reaction by adding the reducing agent stock solution to achieve the desired final concentration (e.g., 5 mM GSH). Mix gently.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[17]

-

Quench Reaction: Immediately mix the aliquot with the Quenching Solution to stop the disulfide reduction. For analysis by LC-MS, quenching can sometimes be achieved by immediate dilution in an acidic mobile phase.[17]

-

Analysis: Analyze each quenched sample by reverse-phase HPLC or LC-MS. The intact bioconjugate and the cleaved payload will have different retention times.

-

Data Processing: Integrate the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time. Calculate the half-life (t1/2) of the linker by fitting the data to a first-order decay model.

Protocol: Ellman's Assay for Thiol Quantification

Ellman's Assay is used to quantify free sulfhydryl (thiol) groups. It can be used as an endpoint measurement in a cleavage assay to determine the amount of released thiolated payload or free thiols on a protein after reduction.[20][21]

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with a free thiol to produce a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion with a strong absorbance at 412 nm.[20][22]

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[20]

-

DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[20]

-

Standard: A solution of a known thiol, such as Cysteine or GSH, for generating a standard curve.

-

Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure (using a standard curve):

-

Prepare Standards: Create a series of known concentrations of the cysteine standard by serial dilution in the Reaction Buffer.[20]

-

Sample Preparation: Prepare the sample containing the unknown thiol concentration (e.g., the final time point from a cleavage assay).

-

Reaction: In separate tubes or a 96-well plate, add a defined volume of each standard or unknown sample.

-

Add the DTNB solution to each tube/well and mix.[20]

-

Incubation: Incubate at room temperature for 15 minutes to allow the color to fully develop.[20]

-

Measurement: Measure the absorbance of each standard and sample at 412 nm, using a blank containing only Reaction Buffer and DTNB solution.[20]

-

Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation from the curve to determine the concentration of free thiols in the unknown sample based on its absorbance.

Caption: Experimental workflow for in vitro disulfide cleavage analysis.

References

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 4. researchgate.net [researchgate.net]

- 5. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione Supplementation Cannot Increase Cellular Glutathione Levels | Glutathione Reporter [glutathionereporter.com]

- 7. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]

- 13. pnas.org [pnas.org]

- 14. tandfonline.com [tandfonline.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 22. bmglabtech.com [bmglabtech.com]

A Technical Guide to Fmoc-NH-ethyl-SS-propionic NHS Ester: A Cleavable Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-ethyl-SS-propionic NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. This document outlines its chemical properties, provides a list of suppliers, details experimental protocols for its use, and illustrates its mechanism of action.

Introduction

This compound is a versatile crosslinking reagent used in the covalent modification of biomolecules.[1][2][3] Its structure incorporates three key functional components:

-

An N-Hydroxysuccinimide (NHS) ester : This moiety reacts efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][4]

-

A Disulfide (SS) bond : This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or more importantly, by the high intracellular concentrations of glutathione.[1][5][6] This cleavable nature is a cornerstone of its utility in targeted drug delivery.

-

An Fmoc-protected amine : The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary protecting group for a primary amine. This allows for orthogonal conjugation strategies, where the Fmoc group can be removed under basic conditions to expose the amine for further modification.[1][7]

These features make this compound a valuable tool in the development of Antibody-Drug Conjugates (ADCs), probes for cellular imaging, and other advanced bioconjugates.[2][3][4]

Physicochemical Properties and Suppliers

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various supplier websites.

| Property | Value |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)disulfanyl)propanoate |

| Molecular Formula | C₂₄H₂₄N₂O₆S₂ |

| Molecular Weight | 500.6 g/mol |

| CAS Number | 2128735-23-7 |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Solubility | Soluble in DMF, DMSO |

| Storage Conditions | -20°C, protected from light and moisture |

Suppliers and Catalog Numbers

| Supplier | Catalog Number |

| BroadPharm | BP-23776 |

| TargetMol | T15312 |

| AxisPharm | Contact for info |

| PurePEG | Contact for info |

Note: The availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Conjugation to Amine-Containing Biomolecules (e.g., Antibodies)

This protocol describes the conjugation of the NHS ester to primary amines on a protein, such as lysine (B10760008) residues on an antibody.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Biomolecule: Ensure the biomolecule is in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the reaction is between 7.2 and 8.5.[8][9]

-

Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

Reaction: Add a 5-20 fold molar excess of the linker solution to the biomolecule solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

-

Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for further conjugation.

Materials:

-

Fmoc-protected bioconjugate

-

20-50% Piperidine (B6355638) in DMF

-

Purification system

Procedure:

-

Reaction: Treat the Fmoc-protected conjugate with a solution of 20-50% piperidine in DMF.

-

Incubation: Incubate at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by HPLC.

-

Purification: Remove the piperidine and cleaved Fmoc adducts by purification, for example, through size-exclusion chromatography.

Cleavage of the Disulfide Bond

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecule.

Materials:

-

Disulfide-linked bioconjugate

-

Reducing agent (e.g., 10-100 mM DTT or TCEP) in a suitable buffer

Procedure:

-

Reaction: Add the reducing agent to the solution of the disulfide-linked conjugate.

-

Incubation: Incubate at room temperature for 1-4 hours. The cleavage can be monitored by HPLC or mass spectrometry.

-

Analysis: Analyze the reaction mixture to confirm the release of the payload.

Diagrams

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Caption: Workflow for the synthesis of an ADC using the subject linker.

Signaling Pathway of ADC Action and Drug Release

The following diagram illustrates the mechanism of action of an ADC synthesized with a disulfide linker, from binding to a cancer cell to the intracellular release of the cytotoxic payload.

Caption: Mechanism of ADC internalization and drug release.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of bioconjugation and drug development. Its unique combination of an amine-reactive NHS ester, a cleavable disulfide bond, and an orthogonally protected amine allows for the construction of complex and highly functional bioconjugates. A thorough understanding of its chemical properties and reaction conditions is crucial for its successful application in the development of next-generation therapeutics and research tools.

References

- 1. This compound, 2128735-23-7 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | CAS: 2128735-23-7 | AxisPharm [axispharm.com]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 7. Fmoc-NH-ethyl-SS-propionic acid, 864235-83-6 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

Synthesis of Heterobifunctional Disulfide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of heterobifunctional disulfide linkers, critical components in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Heterobifunctional Disulfide Linkers

Heterobifunctional disulfide linkers are chemical crosslinkers that contain two different reactive moieties connected by a disulfide bond (-S-S-). This unique structure allows for the conjugation of two different molecules, typically a targeting moiety like an antibody and a therapeutic payload such as a cytotoxic drug. The disulfide bond serves as a cleavable element, designed to be stable in the bloodstream but susceptible to cleavage in the reducing environment of the intracellular space, thereby releasing the payload at the target site. This targeted release mechanism is crucial for enhancing the therapeutic index of potent drugs by minimizing off-target toxicity.[]

The design of these linkers is a key aspect of ADC development, influencing stability, solubility, and the drug-to-antibody ratio (DAR).[2] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues on antibodies) and pyridyl disulfides or maleimides for reacting with sulfhydryl groups.[][2]

Synthetic Strategies for Heterobifunctional Disulfide Linkers

The synthesis of unsymmetrical disulfides is the core of creating heterobifunctional linkers. Various methods have been developed to achieve this with high yield and purity, avoiding the formation of symmetrical disulfide byproducts.

Common Synthetic Routes

A prevalent strategy involves the reaction of a thiol-containing molecule with a sulfenylating agent. Pyridyl disulfide-containing reagents are widely used for this purpose. For instance, the synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a classic example.

Another approach involves the use of sterically hindered disulfide linkers to enhance plasma stability.[3][4] These linkers often incorporate bulky substituents near the disulfide bond to protect it from premature cleavage.[3] Self-immolative linkers represent a more advanced strategy, where the cleavage of the disulfide bond triggers a cascade reaction that releases the unmodified payload.[5][6][7][8][9]

Key Synthetic Intermediates and Linkers

Several heterobifunctional disulfide linkers are commonly employed in drug development:

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): One of the most widely used linkers, featuring an NHS ester and a pyridyl disulfide group.

-

N-succinimidyl 4-(2-pyridylthio)butanoate (SPDB): An analogue of SPDP with a longer spacer arm.[]

-

Ortho-pyridyl disulfide (OPSS) NHS ester: Similar to SPDP, used for introducing a thiol-reactive disulfide moiety.

The synthesis of these linkers typically involves multi-step reactions, starting from commercially available precursors.

Quantitative Data on Linker Synthesis and Performance

The efficiency of linker synthesis and the properties of the resulting conjugates are critical for successful drug development. The following tables summarize key quantitative data for common heterobifunctional disulfide linkers and their corresponding ADCs.

| Linker | Synthetic Step | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| SPDP | Esterification of 3-(2-pyridyldithio)propionic acid | N-Hydroxysuccinimide, Dicyclohexylcarbodiimide | Dichloromethane | ~70-80 | >95 (HPLC) | [11] |

| SPDB | Esterification of 4-(2-pyridyldithio)butanoic acid | N-Hydroxysuccinimide, Dicyclohexylcarbodiimide | Dichloromethane | ~75 | >95 (HPLC) | [] |

| Hindered Disulfide Linker | Disulfuration of α-branched ester | N-dithiophthalimide, (DHQD)2PHAL | Dimethoxyethane | up to 98 | >98 (after recrystallization) | [3] |

| ADC (Payload) | Target Cell Line | Linker | IC50 (ng/mL) | Reference |

| Trastuzumab-Thailanstatin | N87 (High Her2) | Disulfide | 13-50 | [12] |

| Trastuzumab-Thailanstatin | MDA-MB-361-DYT2 (Moderate Her2) | Disulfide (High DAR) | 25-80 | [12] |

| cMet-Hemiasterlin | HT-29 (cMet positive) | VK (cleavable dipeptide) | 1.5 | [13] |

| Palivizumab-Hemiasterlin | N/A (non-targeting) | VK (cleavable dipeptide) | 10.2 | [13] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of heterobifunctional disulfide linkers, as well as their evaluation in biological systems, are provided below.

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Materials:

-

3-(2-pyridyldithio)propionic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 3-(2-pyridyldithio)propionic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure SPDP as a white solid.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector.

-

A reversed-phase C18 column is typically used for the purification of these linkers.[14]

Mobile Phase:

-

A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[14]

Procedure:

-

Dissolve the crude linker in a minimal amount of the initial mobile phase solvent.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the linker using a linear gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized linker.[15]

-

The characteristic peaks for the pyridyl, succinimidyl, and aliphatic spacer protons and carbons should be present and in the correct integration ratios.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the linker, confirming its identity.[15][16][17]

In Vitro Cytotoxicity Assay

Materials:

-

Target cancer cell line and a control cell line

-

Complete cell culture medium

-

Antibody-drug conjugate (ADC) and control antibody

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well microplates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

-

Remove the medium from the cells and add the different concentrations of the ADC and controls.

-

Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways, experimental workflows, and biological signaling pathways relevant to heterobifunctional disulfide linkers and their applications.

Synthetic Pathway of SPDP

Caption: Synthetic pathway for N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Experimental Workflow for ADC Cytotoxicity Assay

Caption: Workflow for in vitro cytotoxicity assessment of an antibody-drug conjugate.

Signaling Pathway of Maytansinoid (DM1/DM4) Induced Cell Death

Caption: Mechanism of action of maytansinoid payloads leading to apoptosis.[18][19][20][21][22][23][24][25]

Signaling Pathway of Calicheamicin (B1180863) Induced Cell Death

References

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]

- 5. nva.sikt.no [nva.sikt.no]

- 6. mdpi.com [mdpi.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumour-targeted chemotherapy with immunoconjugates of calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. zymeworks.com [zymeworks.com]

- 14. hplc.eu [hplc.eu]

- 15. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 20. Maytansinoids as Payloads of ADCs DM1, DM4.pdf [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Features of Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of therapeutics in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents to cancer cells. The linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's safety and efficacy. Cleavable linkers are designed to be stable in systemic circulation and to undergo specific cleavage to release the payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity.[1][2]

This technical guide provides a comprehensive overview of the key features of cleavable ADC linkers, including their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by proteases, such as cathepsins, that are overexpressed in the lysosomal compartment of tumor cells.[2] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these enzymes. The most extensively studied and utilized dipeptide linker is the valine-citrulline (Val-Cit) linker.[3] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade that results in the release of the unmodified payload.[4][5]

pH-Sensitive Linkers

pH-sensitive linkers, most commonly hydrazone linkers, are engineered to be stable at the physiological pH of blood (approximately 7.4) and to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][][8] This pH differential allows for the selective release of the payload within the target cell following internalization. However, some hydrazone linkers can exhibit slow hydrolysis in plasma, which may lead to off-target toxicity.[8]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers incorporate a disulfide bond that is susceptible to cleavage by reducing agents, primarily glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range).[8][] This differential provides a mechanism for selective payload release within the cytoplasm of target cells.

Data Presentation: Quantitative Comparison of Cleavable Linkers

The stability of the linker in plasma and the rate of its cleavage at the target site are critical parameters that influence the therapeutic index of an ADC. The following tables summarize key quantitative data for different classes of cleavable linkers.

Table 1: Plasma Stability of Cleavable ADC Linkers

| Linker Type | Specific Linker | Condition | Half-life (t½) | Reference(s) |

| pH-Sensitive | Hydrazone (general) | pH 7.0 | 183 hours | [] |

| Hydrazone (phenylketone-derived) | Human and mouse plasma | ~2 days | [6] | |

| Silyl ether | Human plasma | >7 days | [6][11] | |

| Protease-Sensitive | Val-Cit | Human plasma | Highly stable | [1][5] |

| Val-Ala | Mouse plasma | Hydrolyzed within 1 hour | [6] | |

| Triglycyl (CX) | Mouse plasma | ~9.9 days | [6] | |

| Glutathione-Sensitive | Disulfide | - | - | - |

| Other | Sulfatase-cleavable | Mouse plasma | >7 days | [6] |

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 2: Enzymatic Cleavage Rates of Dipeptide Linkers

| Dipeptide Linker | Enzyme | Relative Cleavage Rate/Half-life | Reference(s) |

| Val-Cit | Cathepsin B | Baseline (t½ ≈ 240 min in one study) | [3] |

| Val-Ala | Cathepsin B | Cleaved at ~half the rate of Val-Cit | [3][4] |

| Phe-Lys | Cathepsin B (isolated) | Cleaved ~30-fold faster than Val-Cit | [3] |

Experimental Protocols

Robust and reproducible experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[1][12]

Materials:

-

Test Antibody-Drug Conjugate (ADC)

-

Plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Protein A or G affinity chromatography beads

-

LC-MS system

Procedure:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.[1]

-

Incubate the samples at 37°C with gentle agitation.[1]

-

Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots of the plasma and PBS samples.[1]

-

Immediately freeze the collected aliquots at -80°C to halt further degradation.[1]

-

Sample Analysis (to measure intact ADC): a. Thaw the plasma samples. b. Isolate the ADC from the plasma using Protein A or G affinity chromatography. c. Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[1][13] A decrease in DAR over time indicates linker cleavage.

-

Sample Analysis (to measure released payload): a. Extract the free payload from the plasma samples (e.g., by protein precipitation). b. Quantify the amount of released payload using LC-MS.[14]

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the plasma half-life (t½) of the ADC.[1]

Protocol 2: In Vitro Lysosomal/Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a peptide linker-containing ADC in the presence of lysosomal enzymes (e.g., Cathepsin B).[3][15]

Materials:

-

Test ADC with a peptide linker

-

Recombinant human Cathepsin B (activated)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC or LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Add activated Cathepsin B to the reaction mixture to start the cleavage reaction.

-

Incubation: Incubate the reaction at 37°C.

-

Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.

-

Sample Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of an ADC on cancer cells.[16][17][18]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Test ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the test ADC and control antibody. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

The selection of a cleavable linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro characterization of stability and cleavage kinetics, is essential for the development of safe and effective ADC therapeutics. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of cleavable ADC linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]